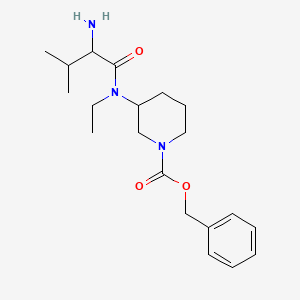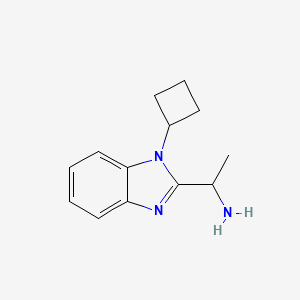![molecular formula C34H30F12N4P2+2 B14788933 1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)
1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) is a complex organic compound that features a bipyridine core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is a versatile ligand that can coordinate with metal ions, making it useful in the formation of coordination complexes.
Métodos De Preparación
The synthesis of 1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) typically involves several steps:
Synthesis of 4,4’-Bipyridine: This can be achieved by coupling pyridine molecules in the presence of a suitable catalyst.
Quaternization: The bipyridine is then quaternized to form the diium salt.
Coupling with Biphenyl: The quaternized bipyridine is coupled with a biphenyl derivative to form the desired compound.
Formation of Hexafluoro-lambda-phosphanuide Salt: The final step involves the formation of the bis(hexafluoro-lambda-phosphanuide) salt.
Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and physical effects. The molecular targets and pathways involved depend on the specific application and the metal ions used.
Comparación Con Compuestos Similares
Similar compounds to 1’-{[4’-({[4,4’-Bipyridine]-1,1’-diium-1-yl}methyl)-[1,1’-biphenyl]-4-yl]methyl}-[4,4’-bipyridine]-1,1’-diium; bis(hexafluoro-lambda-phosphanuide) include:
2,2’-Bipyridine: Another isomer of bipyridine, commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Less common but still used in certain coordination complexes.
4,4’-Bipyridine: The parent compound, widely used in the synthesis of various derivatives.
Propiedades
Fórmula molecular |
C34H30F12N4P2+2 |
|---|---|
Peso molecular |
784.6 g/mol |
Nombre IUPAC |
4-pyridin-1-ium-4-yl-1-[[4-[4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
InChI |
InChI=1S/C34H28N4.2F6P/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;2*1-7(2,3,4,5)6/h1-24H,25-26H2;;/q+2;2*-1/p+2 |
Clave InChI |
ZRSWFWKWQFGSDD-UHFFFAOYSA-P |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=[NH+]C=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)


![Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)

![3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14788886.png)
![1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B14788901.png)

![(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788911.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14788913.png)



